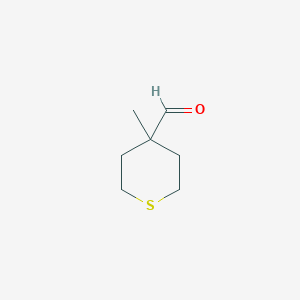
(E)-2-hydroxy-1-phenylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-hydroxy-1-phenylguanidine is an organic compound that features a guanidine group attached to a phenyl ring with a hydroxyl group in the E-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-hydroxy-1-phenylguanidine typically involves the reaction of phenyl isocyanate with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired E-configuration. The process involves:
Reacting phenyl isocyanate with hydroxylamine: in an appropriate solvent such as ethanol or methanol.
Maintaining the reaction temperature: at around 0-5°C to control the reaction rate and prevent side reactions.
Purifying the product: through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to ensure consistent product quality and efficient use of resources.
Chemical Reactions Analysis
Types of Reactions
(E)-2-hydroxy-1-phenylguanidine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-oxo-1-phenylguanidine.
Reduction: Formation of 2-amino-1-phenylguanidine.
Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
(E)-2-hydroxy-1-phenylguanidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (E)-2-hydroxy-1-phenylguanidine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-1-phenylguanidine: Lacks the E-configuration, which may affect its reactivity and interactions.
2-amino-1-phenylguanidine: Similar structure but with an amino group instead of a hydroxyl group.
2-oxo-1-phenylguanidine: Contains a carbonyl group instead of a hydroxyl group.
Uniqueness
(E)-2-hydroxy-1-phenylguanidine is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties. Its E-configuration and hydroxyl group make it particularly interesting for certain applications where these features are crucial for activity.
Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
1-hydroxy-2-phenylguanidine |
InChI |
InChI=1S/C7H9N3O/c8-7(10-11)9-6-4-2-1-3-5-6/h1-5,11H,(H3,8,9,10) |
InChI Key |
NPMOWVIHURUZDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C(N)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-{[(benzyloxy)carbonyl]amino}prop-2-enoate](/img/structure/B8715435.png)



![2-methoxy-4-[4-(2-methylpropyl)piperazin-1-yl]aniline](/img/structure/B8715474.png)
![3-[(2-Chloro-3-nitroquinolin-4-yl)amino]propan-1-ol](/img/structure/B8715487.png)







